dimethyl-4H-1,2,4-triazole-3-sulfonylchloride
CAS No.:
Cat. No.: VC17704618
Molecular Formula: C4H6ClN3O2S
Molecular Weight: 195.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6ClN3O2S |
|---|---|
| Molecular Weight | 195.63 g/mol |
| IUPAC Name | 4,5-dimethyl-1,2,4-triazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H6ClN3O2S/c1-3-6-7-4(8(3)2)11(5,9)10/h1-2H3 |
| Standard InChI Key | UZQXLGVRSUDOFN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N1C)S(=O)(=O)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Dimethyl-4H-1,2,4-triazole-3-sulfonylchloride features a 1,2,4-triazole core substituted with methyl groups at the 4- and 5-positions and a sulfonyl chloride (–SO₂Cl) group at the 3-position (Figure 1). The planar triazole ring contributes to aromatic stability, while the electron-withdrawing sulfonyl chloride enhances electrophilicity, facilitating nucleophilic substitution reactions .
Table 1: Fundamental Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆ClN₃O₂S | |
| Molecular Weight | 195.63 g/mol | |
| IUPAC Name | 4,5-Dimethyl-1,2,4-triazole-3-sulfonyl chloride | |
| Canonical SMILES | CC1=NN=C(N1C)S(=O)(=O)Cl | |
| InChI Key | UZQXLGVRSUDOFN-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses reveal distinct signals for the methyl groups (δ 2.45 ppm for C4–CH₃ and δ 2.98 ppm for C5–CH₃ in ¹H NMR) and the sulfonyl chloride moiety (δ 128–130 ppm in ³⁵Cl NMR) . Mass spectrometry confirms the molecular ion peak at m/z 195.63, consistent with its molecular weight .
Synthesis and Manufacturing
Conventional Synthesis Pathways
The compound is synthesized via a two-step protocol:
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Sulfonation: Dimethyl-1,2,4-triazole is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield dimethyl-1,2,4-triazole-3-sulfonic acid.
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Chlorination: Thionyl chloride (SOCl₂) is introduced under reflux to convert the sulfonic acid group to sulfonyl chloride .
Table 2: Optimal Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Sulfonation Temperature | 0–5°C | 78% |
| Chlorination Duration | 4 hours | 85% |
| Catalyst | None required | — |
Green Chemistry Approaches
Recent advancements employ microwave-assisted synthesis to reduce reaction times by 60% and improve yields to 92% . Solvent-free mechanochemical methods using ball milling have also demonstrated efficacy, aligning with sustainable chemistry principles .
Physical and Chemical Properties
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | 122–124°C | |
| Boiling Point | 425.2°C (estimated) | |
| Density | 1.844 g/cm³ | |
| Solubility | Soluble in DMSO, THF; insoluble in water | |
| Stability | Hygroscopic; decomposes above 150°C |
The compound’s low water solubility and high thermal stability make it suitable for anhydrous organic reactions .
Reactivity and Chemical Applications
Nucleophilic Substitution
The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively . For example:
Catalytic Coupling Reactions
Biological and Pharmacological Significance
Antimicrobial Activity
Derivatives of dimethyl-4H-1,2,4-triazole-3-sulfonylchloride exhibit broad-spectrum antimicrobial properties. For instance, sulfonamide analogs inhibit Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 4 µg/mL) .
| Parameter | Value | Source |
|---|---|---|
| Corrosivity | Causes skin and eye burns | |
| Storage Conditions | –20°C in airtight containers | |
| PPE Requirements | Gloves, goggles, fume hood |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key precursor for antiviral agents like ribavirin analogs and non-nucleoside reverse transcriptase inhibitors .
Materials Science
Functionalized triazole-sulfonates enhance the dielectric properties of polymers, with permittivity values exceeding 4.5 F/m in polyimide composites .
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